2'-Methoxy-5'-(trifluoromethoxy)acetophenone
Overview
Description
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is a white crystalline solid that is soluble in organic solvents. This compound is known for its unique chemical structure, which includes both methoxy and trifluoromethoxy groups attached to an acetophenone core .
Scientific Research Applications
2’-Methoxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its mode of action. Like other acetophenones, it may interact with various enzymes, receptors, or other proteins, altering their function and leading to downstream effects .
Pharmacokinetics
Its trifluoromethoxy and methoxy groups might influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone are currently unknown. Given its unique structure, it could potentially have a range of effects depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
2’-Methoxy-5’-(trifluoromethoxy)acetophenone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. In vitro and in vivo studies have also indicated that the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response .
Metabolic Pathways
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolic intermediates and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone into cells, while binding proteins may sequester the compound in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its biological effects and its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 2’-methoxyacetophenone with trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2’-Methoxyacetophenone: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
5’-(Trifluoromethoxy)acetophenone: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRVWICHOCGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641078 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468074-92-2 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 468074-92-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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